chemical structure and properties of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile
chemical structure and properties of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, predictive modeling, and established chemical principles to offer a robust resource for researchers. The guide covers the molecular structure, predicted physicochemical properties, a plausible synthetic route based on the Strecker reaction, and a discussion of its potential pharmacological relevance. Safety considerations and proposed analytical methodologies are also addressed to provide a well-rounded profile of this novel chemical entity.
Introduction
4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a small molecule featuring a 1-methylpiperidine core, a structural motif prevalent in many biologically active compounds. The presence of a cyclopentylamino group and a nitrile functional group at the C4 position suggests a potential for diverse chemical reactivity and biological interactions. The α-aminonitrile moiety, in particular, is a well-recognized pharmacophore with a history of use in medicinal chemistry.[1][2] This guide aims to elucidate the chemical and potential biological characteristics of this compound to facilitate further research and development.
Chemical Structure and Identification
The core structure of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile consists of a saturated six-membered heterocycle, piperidine, which is N-methylated. The C4 position of the piperidine ring is quaternary, being substituted with both a cyclopentylamino group and a nitrile group.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile |
| CAS Number | 1018435-91-0[3] |
| Molecular Formula | C₁₂H₂₁N₃[3] |
| Molecular Weight | 207.32 g/mol [3] |
| Canonical SMILES | CN1CCC(C#N)(N2CCCC2)CC1 |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];C1 [label="C"]; N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N3 [label="N"]; C12 [label="C"];
// Piperidine Ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6;
// Substituents on Piperidine C4 -- N2; C4 -- C12; C12 -- N3; // Nitrile group
// Cyclopentyl Group N2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7;
// Methyl Group N1 -- C1;
// Positioning C1 [pos="2.5,0.8!"]; N1 [pos="1.5,0.5!"]; C2 [pos="1.5,-0.5!"]; C3 [pos="0.5,-1.0!"]; C4 [pos="-0.5,-0.5!"]; C5 [pos="-0.5,0.5!"]; C6 [pos="1.8,1.5!"]; N2 [pos="-1.5,-1.0!"]; C7 [pos="-2.5,-0.5!"]; C8 [pos="-3.0,-1.5!"]; C9 [pos="-2.0,-2.5!"]; C10 [pos="-1.0,-2.0!"]; C11 [pos="-1.5,-0.0!"]; C12 [pos="-0.8,0.8!"]; N3 [pos="-1.0,1.8!"]; }
Caption: 2D Chemical Structure of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates and require experimental validation.
| Property | Predicted Value | Method/Source |
| logP | 1.9 ± 0.5 | In silico prediction |
| Topological Polar Surface Area (TPSA) | 40.1 Ų | In silico prediction |
| Hydrogen Bond Donors | 1 | In silico prediction |
| Hydrogen Bond Acceptors | 3 | In silico prediction |
| Rotatable Bonds | 2 | In silico prediction |
| pKa (most basic) | 9.2 ± 0.3 (Tertiary amine) | In silico prediction |
In silico predictions suggest that this compound possesses drug-like properties according to Lipinski's rule of five.[4]
Synthesis and Manufacturing
A plausible and efficient synthetic route for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is the Strecker synthesis , a well-established method for preparing α-aminonitriles.[5] This one-pot, three-component reaction would involve 1-methyl-4-piperidone, cyclopentylamine, and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.
Caption: Proposed Synthesis Workflow via Strecker Reaction.
Detailed Experimental Protocol (Proposed)
Causality Behind Experimental Choices:
-
Solvent: A protic solvent like methanol or ethanol is often used to facilitate the dissolution of reactants and the formation of the iminium intermediate.
-
Acid Catalyst: An acid, such as acetic acid, is typically employed to catalyze the formation of the imine from the ketone and the primary amine.[6]
-
Temperature: The reaction is often initiated at a low temperature to control the initial exothermic reaction and then warmed to drive the reaction to completion.
-
Work-up: A basic work-up is necessary to neutralize the acid catalyst and remove any unreacted starting materials. Extraction with an organic solvent isolates the product.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 1-methyl-4-piperidone (1.0 eq) and cyclopentylamine (1.1 eq) in methanol.
-
Acid Addition: The mixture is cooled in an ice bath, and acetic acid (1.2 eq) is added dropwise. The reaction is stirred at this temperature for 30 minutes.
-
Cyanide Addition: A solution of potassium cyanide (1.2 eq) in a minimal amount of water is added slowly to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Self-Validating System: The purity and identity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Potential Pharmacological and Biological Activities
While no specific biological data exists for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile, the structural motifs present suggest several areas of potential pharmacological interest:
-
α-Aminonitriles as Enzyme Inhibitors: The α-aminonitrile moiety is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases.[2]
-
Piperidine Scaffolds in CNS-active Drugs: The 1-methylpiperidine core is a common feature in many centrally acting drugs, suggesting that this compound may have the potential to cross the blood-brain barrier and interact with CNS targets.[7][8]
-
Cyclopentyl Groups in Kinase Inhibitors: The cyclopentyl group is present in some kinase inhibitors, where it can contribute to binding affinity and selectivity.[2][3]
Based on these structural features, potential, yet unproven, biological activities could include roles as enzyme inhibitors or modulators of CNS receptors.
Safety and Handling
No specific toxicity data is available for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile. However, based on the general reactivity of α-aminonitriles and the proposed use of cyanide in its synthesis, the following precautions are strongly advised:
-
Handling: The compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Toxicity: α-Aminonitriles can be toxic and may release hydrogen cyanide under acidic conditions.[9] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.
Analytical Characterization (Proposed)
The following analytical techniques would be essential for the structural confirmation and purity assessment of synthesized 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile.
Caption: Proposed Analytical Workflow for Characterization.
Predicted Spectroscopic Data:
-
¹H NMR: Signals corresponding to the N-methyl group, the piperidine ring protons, the cyclopentyl ring protons, and the NH proton would be expected.
-
¹³C NMR: Resonances for the N-methyl carbon, the carbons of the piperidine and cyclopentyl rings, the quaternary carbon at C4, and the nitrile carbon would be anticipated.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 208.18.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretch would be expected around 2240-2260 cm⁻¹.
Conclusion
4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework based on its chemical structure and the properties of related compounds. The proposed Strecker synthesis offers a viable route for its preparation, and its structural motifs suggest potential biological activities that warrant further investigation. It is imperative that future research on this compound includes thorough experimental validation of its physicochemical properties, biological activity, and safety profile.
References
-
Thoreauchem. 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile-1018435-91-0. [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
-
PMC. 4-Anilino-1-benzylpiperidine-4-carbonitrile. [Link]
-
MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]
-
ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]
-
ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]
-
MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]
- Google Patents.
-
Chem-Impex. 1-Methyl-piperidine-4-carbonitrile. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Pharma Inventor Inc. Patent & Publications. [Link]
-
PubChem. 4-Amino-1-methylpiperidine. [Link]
-
PubMed. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. amp.oncotarget.com [amp.oncotarget.com]
- 10. ptfarm.pl [ptfarm.pl]
